5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

Catalog No.
S3156866
CAS No.
2140866-79-9
M.F
C21H20O5
M. Wt
352.386
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentano...

CAS Number

2140866-79-9

Product Name

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

IUPAC Name

5-[4-(4-prop-2-ynoxybenzoyl)phenoxy]pentanoic acid

Molecular Formula

C21H20O5

Molecular Weight

352.386

InChI

InChI=1S/C21H20O5/c1-2-14-25-18-10-6-16(7-11-18)21(24)17-8-12-19(13-9-17)26-15-4-3-5-20(22)23/h1,6-13H,3-5,14-15H2,(H,22,23)

InChI Key

PVDBYWSDYKTIBJ-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCC(=O)O

Solubility

not available

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a valuable tool in scientific research, particularly in the field of chemical probe synthesis [, ]. It functions as a trifunctional building block, incorporating three key features that contribute to its utility:

  • Light-activated Benzophenone

    The molecule contains a benzophenone group. When exposed to ultraviolet (UV) light, this group can undergo a chemical reaction that leads to the formation of a covalent bond with a nearby molecule []. This property allows researchers to target and modify specific biomolecules within a cell or organism.

  • Alkyne Tag

    The molecule also possesses an alkyne tag. This functional group can participate in various click chemistry reactions, enabling the attachment of additional molecules with complementary functionalities [, ]. This allows researchers to further customize the probe and introduce functionalities for specific downstream applications.

  • Carboxylic Acid Synthetic Handle

    Finally, 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid features a carboxylic acid group. This group serves as a convenient handle for attaching the building block to other molecules of interest during probe design and synthesis [, ].

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a prop-2-yn-1-yloxy group and a pentanoic acid moiety. Its molecular formula is C21H20O5, and it has a molecular weight of approximately 352.39 g/mol. The compound features multiple functional groups that contribute to its reactivity and potential applications in various fields, particularly in chemical synthesis and biological research .

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid exhibits notable biological activities, making it relevant in pharmacological studies. It has been identified as a potential candidate for drug development due to its ability to interact with biological targets. Its structural features suggest that it may have applications in modulating biochemical pathways, although specific mechanisms of action remain to be fully elucidated .

The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Prop-2-yn-1-yloxy Group: This could be achieved through a reaction involving propargyl alcohol and an appropriate electrophile.
  • Benzoylation: The introduction of the benzoyl group can be performed using benzoyl chloride in the presence of a base.
  • Coupling Reactions: Utilizing coupling agents to link the various moieties together into the final compound.

These methods require careful control of reaction conditions to ensure high yields and purity .

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid has diverse applications:

  • Chemical Probes: It serves as a building block for synthesizing light-sensitive chemical probes used in biological assays.
  • Pharmaceutical Intermediates: Its unique structure makes it valuable as an intermediate in drug synthesis.
  • Research Tools: The compound is utilized in studies exploring biochemical pathways and interactions due to its reactivity and biological activity .

Interaction studies involving 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding how the compound may influence cellular processes and contribute to therapeutic effects. Preliminary findings suggest that it may interact with specific receptors or enzymes, although detailed interaction profiles require further investigation .

Several compounds share structural or functional similarities with 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Hydroxybenzoic AcidSimple aromatic structureCommonly used as a preservative
Benzyl AlcoholAromatic alcoholUsed as a solvent and preservative
2-Hydroxybenzoic Acid (Salicylic Acid)Contains hydroxyl and carboxyl groupsKnown for anti-inflammatory properties

Uniqueness

The uniqueness of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid lies in its trifunctional nature, allowing for versatile applications in both synthetic chemistry and biological research. Its ability to act as a light-sensitive probe distinguishes it from other similar compounds that lack this feature .

XLogP3

3.5

Dates

Modify: 2023-08-18

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